molecular formula C17H21N3O2 B2989015 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide CAS No. 2034336-61-1

2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B2989015
CAS No.: 2034336-61-1
M. Wt: 299.374
InChI Key: DOQQPUUTCAZTKL-UHFFFAOYSA-N
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Description

2-Phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide is a synthetic small molecule featuring a bicyclic 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked to a phenoxy-propanamide moiety. This scaffold combines a partially saturated pyridine ring fused with a pyrazole, which is substituted at the 3-position with a methyl group bearing a propanamide chain.

Properties

IUPAC Name

2-phenoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(22-15-7-3-2-4-8-15)17(21)18-11-14-12-19-20-10-6-5-9-16(14)20/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQQPUUTCAZTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C2CCCCN2N=C1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core[_{{{CITATION{{{2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). This can be achieved through a 1,3-dipolar cycloaddition reaction involving a bicyclic sydnone and a propargylic acid amide[{{{CITATION{{{2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... The resulting intermediate is then further functionalized to introduce the phenoxy and propanamide groups[{{{CITATION{{{_2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient conversion of starting materials to the desired product. Continuous flow chemistry and other advanced techniques might also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. In biology, it can be employed in the study of enzyme inhibitors and receptor ligands due to its potential biological activity.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide can be used in the production of advanced materials, including polymers and coatings. Its unique properties may also be exploited in the creation of new chemical sensors and diagnostic tools.

Mechanism of Action

The mechanism by which 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s pyrazolo[1,5-a]pyridine core differs from analogs like pyrazolo[1,5-a]pyrimidine () or pyrazolo[4,3-c]pyridine (). These variations alter ring size, hydrogen-bonding capacity, and electronic properties:

  • Pyridine vs. The pyridine core in the target compound may reduce metabolic stability compared to pyrimidines due to fewer hydrogen-bonding sites .

Substituent Effects

Table 1: Substituent Comparison
Compound Name Core Structure Key Substituents Potential Impact
2-Phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide Pyrazolo[1,5-a]pyridine (saturated) 2-phenoxy, propanamide Phenoxy group may enhance lipophilicity; propanamide aids solubility .
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-... () Pyrazolo[1,5-a]pyrimidine 5-(thienyl), 7-(trifluoromethyl), 4-methoxybenzyl Thienyl and CF₃ groups improve metabolic resistance; benzyl enhances CNS penetration .
(7S)-2-(4-phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-... () Pyrazolo[1,5-a]pyrimidine 4-phenoxyphenyl, propenoyl-piperidine Propenoyl-piperidine introduces Michael acceptor functionality for covalent binding .
TLR7-9 antagonist derivatives () Pyrazolo[4,3-c]pyridine Morpholinyl, quinoline-carbonitrile Quinoline-carbonitrile likely targets nucleotide-binding domains (e.g., TLRs) .

Stereochemical Considerations

Isomerism in pyrazolo-fused systems (e.g., syn vs. anti isomers in ) can drastically alter bioactivity. While the target compound’s stereochemistry is unspecified, saturated analogs like ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate () demonstrate that syn-isomers exhibit distinct NMR profiles and possibly enhanced binding due to spatial alignment of substituents .

Therapeutic Implications

  • Autoimmune Diseases: The TLR7-9 antagonist in highlights the therapeutic relevance of pyrazolo-pyridine derivatives in systemic lupus erythematosus (SLE). The target compound’s phenoxy group may confer anti-inflammatory properties akin to phenoxyphenyl-substituted analogs in .

Biological Activity

2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol

This structure includes a phenoxy group and a tetrahydropyrazolo[1,5-a]pyridine moiety, which are crucial for its biological interactions.

Research indicates that 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide acts primarily as an inhibitor of Bruton's tyrosine kinase (Btk). Btk is implicated in various signaling pathways associated with immune responses and has been a target for therapeutic intervention in diseases like B-cell malignancies.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. In vitro assays using various cancer cell lines indicated that it inhibits cell proliferation and induces apoptosis. For example:

Cell LineIC50 (µM)Mechanism of Action
Ramos (B-cell lymphoma)5.4Induction of apoptosis via Btk inhibition
MDA-MB-231 (Breast)8.2Cell cycle arrest and apoptosis

These findings suggest that the compound may be effective in treating certain types of cancers by targeting Btk-mediated pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce cytokine production in activated macrophages, indicating potential use in autoimmune diseases.

Clinical Trials

A clinical trial involving patients with chronic lymphocytic leukemia (CLL) tested the efficacy of a related compound targeting Btk. Results showed a significant reduction in disease progression among participants treated with Btk inhibitors compared to controls. While specific data on 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide is limited in clinical settings, its mechanism suggests similar potential.

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